3-aminooxane-3-carbonitrile
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Overview
Description
3-aminooxane-3-carbonitrile is an organic compound with the molecular formula C6H10N2O. . This compound is characterized by the presence of an amino group, an oxane ring, and a nitrile group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminooxane-3-carbonitrile typically involves the reaction of oxane derivatives with cyanide sources under specific conditions. One common method is the reaction of 3-chlorotetrahydro-2H-pyran with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-aminooxane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxime or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The oxane ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxime or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
3-aminooxane-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-aminooxane-3-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-aminotetrahydro-2H-pyran-3-carbonitrile: Similar structure but different functional groups.
3-aminooxetane-3-carbonitrile: Contains an oxetane ring instead of an oxane ring.
Uniqueness
3-aminooxane-3-carbonitrile is unique due to its combination of an amino group, oxane ring, and nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
209112-18-5 |
---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
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